3,4'-Dichloropropiophenone

Physicochemical Characterization Isomer Differentiation Solid-State Properties

Researchers requiring the precise 3,4'-dichloro isomer for intramolecular Friedel-Crafts cyclization to 5-chloroindanone often face supply inconsistency; using incorrect regioisomers leads to synthetic failure. This compound provides: - Defined 3,4'-substitution pattern enabling >15% yield improvement in 5-chloroindanone synthesis - Solid form (mp 48-51°C) compatible with automated synthesis platforms - Consistent ≥98% purity for reproducible SAR studies and scale-up Procurement managers benefit from reliable, immediate global availability without isomer ambiguity.

Molecular Formula C9H8Cl2O
Molecular Weight 203.06 g/mol
CAS No. 3946-29-0
Cat. No. B1293541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4'-Dichloropropiophenone
CAS3946-29-0
Molecular FormulaC9H8Cl2O
Molecular Weight203.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CCCl)Cl
InChIInChI=1S/C9H8Cl2O/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4H,5-6H2
InChIKeyAYFJBHFMQODYBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4'-Dichloropropiophenone (CAS 3946-29-0): Essential Procurement and Technical Baseline


3,4'-Dichloropropiophenone (CAS 3946-29-0), also known as 3-chloro-1-(4-chlorophenyl)propan-1-one, is a dichlorinated aromatic ketone with the molecular formula C₉H₈Cl₂O and a molecular weight of 203.06 g/mol [1]. It is characterized by a chlorine atom at the 3-position of the propanone side chain and a chlorine atom at the 4'-position of the phenyl ring. This compound is primarily utilized as a key synthetic intermediate and building block in the preparation of pharmaceuticals, agrochemicals, and fine chemicals . Its distinct substitution pattern confers specific reactivity and physicochemical properties that differentiate it from other dichloropropiophenone isomers, making it a non-interchangeable entity in precise synthetic workflows.

Why 3,4'-Dichloropropiophenone Cannot Be Replaced by Generic Dichloropropiophenone Analogs


The substitution of 3,4'-dichloropropiophenone (CAS 3946-29-0) with other dichloropropiophenone isomers, such as the 3',4'-dichloro variant (CAS 6582-42-9), is scientifically unsound due to significant differences in physicochemical properties and, more critically, in their roles as synthetic intermediates [1]. The specific 3,4'-chlorination pattern is not a generic feature; it dictates the compound's melting point, lipophilicity (LogP), and its ability to undergo specific reactions like the intramolecular Friedel-Crafts cyclization essential for producing 5-chloroindanone [2]. Using a regioisomer in such a sequence would lead to a different product, altered reaction kinetics, or complete synthetic failure, rendering the substitution invalid for any process requiring this precise molecular architecture.

3,4'-Dichloropropiophenone: Quantitative Evidence of Differentiation from Key Analogs


Differentiation in Physicochemical Properties: Melting Point and Lipophilicity vs. 3',4'-Dichloropropiophenone

3,4'-Dichloropropiophenone (target) exhibits a significantly higher melting point (48-51 °C) compared to its isomer 3',4'-dichloropropiophenone (44-46 °C), indicating a more robust crystalline lattice and a solid physical state at room temperature [1]. Furthermore, the target compound is less lipophilic, with a calculated LogP (XLogP3) of 2.8 versus 3.2 for the isomer, which can influence its solubility profile and behavior in biphasic reaction systems [1][2]. These differences are not trivial for procurement; they directly impact handling, storage requirements, and its suitability in specific reaction media.

Physicochemical Characterization Isomer Differentiation Solid-State Properties

Exclusive Intermediate for High-Yield 5-Chloroindanone Synthesis

A patented process demonstrates that 3,4'-dichloropropiophenone is the requisite intermediate for an optimized synthesis of 5-chloroindanone, a key precursor to the insecticide indoxacarb [1]. The improved method, which utilizes 3,4'-dichloropropiophenone, achieves a product content of over 99.5% and increases the overall yield by more than 15% compared to traditional processes [1]. This high level of efficiency is a direct consequence of the specific substitution pattern of the compound, which facilitates an intramolecular Friedel-Crafts cyclization reaction. Alternative isomers cannot participate in this specific transformation to yield the same product with comparable efficiency, establishing the compound as a non-substitutable starting material in this economically important route.

Organic Synthesis Process Chemistry Agrochemical Intermediate

High-Purity Reagent Specifications for Reproducible Research

Reputable commercial suppliers, such as TCI, provide 3,4'-dichloropropiophenone with a guaranteed minimum purity of >98.0% as determined by both Gas Chromatography (GC) and Argentometric Titration (T) [1]. This dual-method quality control ensures the absence of significant volatile and halide impurities, respectively. While other analogs may be offered at similar purity levels on paper, this specific analytical standard for this particular isomer provides a verified benchmark for researchers. It directly addresses the potential issue of regioisomeric contamination, which could catastrophically affect reaction outcomes in sensitive syntheses, such as the preparation of mGlu5 receptor negative allosteric modulators or antidepressant derivatives .

Chemical Purity Analytical Chemistry Reproducible Research

Unique Substitution Pattern Enables Intramolecular Cyclization Chemistry

The 3,4'-dichloro substitution pattern is uniquely suited for intramolecular Friedel-Crafts cyclizations. The 3-chloro group on the propanone side chain acts as an alkylating agent, while the electron-rich 4'-chlorophenyl ring serves as the nucleophilic partner [1]. This regiochemistry facilitates the formation of an indanone core, a reaction that is topologically impossible with the more common 3',4'-dichloro isomer, which would instead lead to intermolecular alkylation or different cyclization products. This structural feature underpins its exclusive utility in the synthesis of 5-chloroindanone [1] and is a key differentiator from other propiophenone analogs that lack this specific arrangement of reactive centers.

Synthetic Methodology Friedel-Crafts Chemistry Heterocycle Synthesis

Optimal Research and Industrial Application Scenarios for 3,4'-Dichloropropiophenone


Synthesis of 5-Chloroindanone for Agrochemicals and Pharmaceuticals

3,4'-Dichloropropiophenone is the defined starting material for an optimized, high-yield synthesis of 5-chloroindanone, a crucial intermediate in the production of the insecticide indoxacarb and various pharmaceutical compounds . The patented process using this specific isomer achieves >99.5% product purity and a >15% yield increase over traditional methods, establishing it as the preferred reagent for industrial and research-scale production of this valuable heterocycle. This application is not feasible with other dichloropropiophenone isomers.

Medicinal Chemistry: Precursor for CNS-Active Compound Libraries

This compound serves as a versatile building block for generating focused libraries of compounds with potential central nervous system (CNS) activity . Its unique dichloro pattern has been exploited in the synthesis of aryl-alkyl-piperidine derivatives under investigation for antidepressant activity and as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5) . The specific substitution pattern and the reactive carbonyl group facilitate diverse chemical modifications, making it a strategic choice for medicinal chemistry programs targeting neurological disorders.

Structure-Activity Relationship (SAR) Studies on Halogenated Aromatics

The distinct physicochemical properties of 3,4'-dichloropropiophenone, particularly its LogP of 2.8 and higher melting point (48-51 °C) compared to its isomers, make it a valuable tool in SAR studies [1]. Researchers can use this compound as a specific control or building block to systematically probe the effects of halogen position on biological activity, membrane permeability, and target binding. Its solid-state nature also makes it a more manageable reagent for automated synthesis and solid-phase chemistry workflows compared to low-melting or liquid analogs.

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